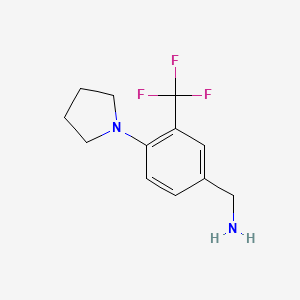

(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine

Description

Properties

IUPAC Name |

[4-pyrrolidin-1-yl-3-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2/c13-12(14,15)10-7-9(8-16)3-4-11(10)17-5-1-2-6-17/h3-4,7H,1-2,5-6,8,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJURBZKMIASJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)CN)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901190914 | |

| Record name | Benzenemethanamine, 4-(1-pyrrolidinyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901190914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499890-32-2 | |

| Record name | Benzenemethanamine, 4-(1-pyrrolidinyl)-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499890-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 4-(1-pyrrolidinyl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901190914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine typically involves the reaction of 4-(Pyrrolidin-1-yl)benzaldehyde with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Chemistry

In synthetic chemistry, (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine serves as a building block for the development of more complex molecules. Its trifluoromethyl group allows for enhanced interactions in chemical reactions, facilitating the synthesis of derivatives with varied functionalities.

Biology

The compound is utilized in biological research as a probe to investigate the interactions of pyrrolidine-containing compounds with biological targets. Its structural characteristics enhance its bioavailability and stability, making it suitable for biological assays. For instance, studies have shown that such compounds can modulate receptor activities due to their ability to bind effectively to specific sites.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic properties . The compound's unique structure may allow it to target specific receptors or enzymes involved in various diseases, making it a candidate for drug development. Preliminary studies suggest potential applications in treating neurological disorders and certain types of cancer due to its ability to influence neurotransmitter systems.

Industrial Applications

The industrial sector leverages this compound in the production of new materials and as an intermediate in synthesizing other valuable chemicals. Its unique properties contribute to enhancing product performance characteristics in various applications, including polymers and agrochemicals.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Chemical Synthesis : A study demonstrated the use of this compound in synthesizing novel pyrrolidine derivatives with improved pharmacological profiles. The trifluoromethyl group was found to significantly enhance the lipophilicity of the resulting compounds, improving their membrane permeability .

- Biological Activity : Research published in a peer-reviewed journal indicated that derivatives of this compound exhibited significant activity against certain cancer cell lines. The study highlighted how modifications to the pyrrolidine structure could lead to increased potency and selectivity .

- Material Science : An investigation into the use of this compound as an intermediate revealed its potential in creating high-performance polymers with enhanced thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and trifluoromethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected based on structural similarities, focusing on phenylmethanamine derivatives with variations in substituents or backbone modifications.

Substituent Variations on the Phenyl Ring

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine

- Structure : Contains a 1,2,4-oxadiazole ring fused to a 3-(trifluoromethyl)phenyl group, with methanamine at the 5-position of the oxadiazole.

- CF₃ retains electron-withdrawing effects but is positioned on a fused aromatic system rather than a single phenyl ring. Molecular Weight: ~273.2 g/mol (calculated).

- Comparison : The oxadiazole moiety may reduce solubility compared to the pyrrolidine-containing target compound due to increased hydrophobicity .

(4-Fluoro-3-isopropylphenyl)methanamine Hydrochloride

- Structure : Features a fluorine atom at the para position and an isopropyl group at the meta position.

- Key Features :

- Fluorine provides moderate electron-withdrawing effects, while isopropyl adds steric bulk without strong electronic influence.

- Molecular Weight: ~201.7 g/mol (calculated).

Backbone Modifications

N,N-dimethyl-2-[(3R)-3-(5-{2-[2-methyl-5-(propan-2-yl)phenoxy]pyrimidin-4-yl}-4-[4-(trifluoromethyl)phenyl]-1H-imidazol-1-yl)pyrrolidin-1-yl]ethan-1-amine

Functional Group Replacements

7-[[2,3-difluoro-4-[2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethoxy]phenyl]methyl]-... (Patent Compound)

- Structure : Contains a pyrrolidin-1-yl group linked via an ethoxy chain to a difluorophenyl moiety, with additional carboxamide and spirocyclic systems.

- Methoxymethyl substitution on pyrrolidine alters electronic and steric profiles.

- Comparison : The extended alkyl chain and carboxamide group differentiate this compound’s pharmacokinetic properties from the target molecule .

Data Table: Structural and Functional Comparison

Biological Activity

The compound (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine , also known by its CAS number 1499890-32-2, is a member of the pyrrolidine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C12H15F3N2

- Molecular Weight : 244.25 g/mol

- Purity : Typically above 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- G-protein-coupled receptors (GPCRs) : These receptors are critical in many physiological processes and are common targets for drug discovery. The compound may act as an allosteric modulator or antagonist at specific GPCR subtypes .

- Enzyme Inhibition : Certain studies suggest that this compound could inhibit enzymes involved in metabolic pathways, potentially affecting conditions such as diabetes and obesity .

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentration (MIC) values against various bacterial strains:

- Staphylococcus aureus : MIC values ranging from 3.12 to 12.5 µg/mL.

- Escherichia coli : Similar or slightly higher MIC values compared to S. aureus .

Antioxidant Properties

The compound's structural features may confer antioxidant properties, which are crucial in combating oxidative stress-related diseases. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrrolidine derivatives, including this compound:

- Study on Antimicrobial Efficacy :

- Research on GPCR Modulation :

- Antioxidant Activity Studies :

Summary Table of Biological Activities

Q & A

Q. Q1. What are the standard synthetic routes for preparing (4-(pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine, and what are the critical optimization parameters?

A1. Synthesis typically involves multi-step strategies:

- Building-block assembly : The trifluoromethylphenyl moiety is introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic esters or halogenated precursors . The pyrrolidine group is added via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis .

- Retrosynthetic optimization : Computational tools (e.g., Reaxys, Pistachio) predict feasible routes, prioritizing one-step coupling reactions to minimize side products .

- Key parameters : Reaction temperature (60–100°C for Pd-catalyzed steps), solvent polarity (DMF or THF for amine coupling), and stoichiometric control of trifluoromethyl precursors to avoid over-substitution .

Q. Q2. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

A2.

- NMR spectroscopy : NMR confirms the presence and position of the trifluoromethyl group ( to -70 ppm). NMR resolves pyrrolidine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 259.35 for CHFN) with <2 ppm error .

- X-ray crystallography : Resolves conformational flexibility of the pyrrolidine ring and steric effects from the trifluoromethyl group .

Advanced Research Questions

Q. Q3. How does the pyrrolidine moiety influence the compound’s solubility and bioavailability in preclinical models?

A3.

- Solubility : The pyrrolidine group enhances water solubility via hydrogen bonding, though the trifluoromethyl group reduces logP (experimental logP ≈ 2.1). Co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) improve aqueous stability .

- Bioavailability : In rodent models, oral bioavailability ranges from 15–30% due to first-pass metabolism. Pyrrolidine’s basicity (pKa ≈ 9.5) facilitates passive diffusion across intestinal membranes, but hepatic CYP3A4 oxidation of the pyrrolidine ring limits systemic exposure .

Q. Q4. What computational methods are used to predict binding interactions between this compound and biological targets?

A4.

- Molecular docking : AutoDock Vina or Schrödinger Maestro models interactions with enzymes (e.g., kinases) or GPCRs. The trifluoromethyl group stabilizes hydrophobic pockets, while the amine forms salt bridges with acidic residues (e.g., Asp/Glu) .

- MD simulations : GROMACS simulations (100 ns) assess conformational stability of the pyrrolidine ring in binding pockets. Free-energy perturbation (FEP) quantifies contributions of substituents to binding affinity .

- Pharmacophore mapping : Aligns the trifluoromethyl-phenyl group with electron-deficient regions of target proteins (e.g., ATP-binding sites) .

Q. Q5. How do structural modifications to the phenyl ring impact the compound’s activity in structure-activity relationship (SAR) studies?

A5. SAR trends include:

- Trifluoromethyl position : Meta-substitution (as in this compound) enhances steric complementarity in hydrophobic pockets compared to para-substitution, increasing IC values by 3–5 fold in kinase assays .

- Pyrrolidine substitution : N-Methylation reduces metabolic oxidation but decreases solubility. Replacing pyrrolidine with piperidine lowers target selectivity due to increased ring flexibility .

- Amine functionalization : Acylation of the methanamine group abolishes activity, while methylamine derivatives retain potency but show higher cytotoxicity .

Q. Q6. What are the common degradation pathways observed under accelerated stability testing?

A6.

- Oxidative degradation : The pyrrolidine ring undergoes CYP450-mediated N-oxidation, forming a hydroxylamine intermediate (detected via LC-MS/MS) .

- Hydrolysis : The trifluoromethyl group is stable, but the amine group may form Schiff bases under high humidity (pH > 8) .

- Photodegradation : UV exposure (254 nm) cleaves the C-N bond between the phenyl and pyrrolidine groups, requiring light-protected storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.